molecular formula C23H20N4O3 B12048903 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 354796-74-0

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12048903
CAS No.: 354796-74-0
M. Wt: 400.4 g/mol
InChI Key: LHGLFISNMLHGQY-UHFFFAOYSA-N
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Description

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a p-tolyl group, and a carbonitrile group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of substituted aromatic aldehydes, malononitrile, and a suitable amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in medicinal chemistry and industrial synthesis .

Properties

CAS No.

354796-74-0

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-amino-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H20N4O3/c1-14-8-10-16(11-9-14)26-19-6-3-7-20(28)22(19)21(18(13-24)23(26)25)15-4-2-5-17(12-15)27(29)30/h2,4-5,8-12,21H,3,6-7,25H2,1H3

InChI Key

LHGLFISNMLHGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3

Origin of Product

United States

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